molecular formula C13H16Cl2N2O2 B2827685 Ethyl 2-(chloromethyl)-1-ethylbenzimidazole-5-carboxylate;hydrochloride CAS No. 2287316-43-0

Ethyl 2-(chloromethyl)-1-ethylbenzimidazole-5-carboxylate;hydrochloride

Cat. No.: B2827685
CAS No.: 2287316-43-0
M. Wt: 303.18
InChI Key: PAUTYTKNKJAVMP-UHFFFAOYSA-N
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Description

Chloroalkyl ethers are a class of organic compounds with the general structure R-O-(CH2)n-Cl, characterized as an ether connected to a chloromethyl group via an alkane chain . They are used as alkylating agents and in organic synthesis for introducing protecting groups .


Synthesis Analysis

The synthesis of similar compounds often involves the reaction of an alkoxide nucleophile with an alkyl halide, a process known as the Williamson Ether Synthesis . For instance, the synthesis of chloromethyl methyl ether involves the reaction of dimethoxymethane and acetyl chloride in the presence of a Lewis acid catalyst .


Molecular Structure Analysis

The molecular structure of chloroalkyl ethers, such as chloromethyl methyl ether, is characterized by an ether connected to a chloromethyl group via an alkane chain .


Chemical Reactions Analysis

Ethers can undergo a variety of reactions. For example, they can be prepared from alcohols or their conjugate bases. One important procedure, known as the Williamson Ether Synthesis, proceeds by an SN2 reaction of an alkoxide nucleophile with an alkyl halide .


Physical and Chemical Properties Analysis

The physical and chemical properties of a compound depend on its specific structure. For example, chloromethyl methyl ether is a colorless liquid, used as an alkylating agent, and is soluble in alcohol and diethylether .

Scientific Research Applications

Synthetic Chemistry and Compound Development

Research on heterocyclic compounds, including those related to benzimidazole, focuses on the synthesis of new molecules with potential biological activities. For example, Abignente et al. (1983) explored the synthesis and anti-inflammatory activity of imidazothiazole and imidazobenzothiazole derivatives, indicating a method for creating compounds with potential therapeutic benefits [E. Abignente et al., 1983]. Similarly, the synthesis of 3H-etomidate and its resolution into enantiomers by Heykants et al. (1975) showcases the production of hypnotic agents, highlighting the importance of synthetic routes in developing pharmaceuticals [J. Heykants et al., 1975].

Pharmacology and Drug Design

Several studies have focused on creating new benzimidazole derivatives with potential pharmacological properties. Fahmy et al. (2001) synthesized a series of 2-methylbenzimidazole derivatives, incorporated into different heterocycles, and evaluated them for antimicrobial activity. This work illustrates the potential of benzimidazole derivatives in developing new antimicrobial agents [H. Fahmy et al., 2001]. Additionally, the research on benzimidazole derivatives by Khaled (2003) regarding their corrosion inhibition properties on iron in hydrochloric acid solutions may indirectly relate to the chemical stability and potential industrial applications of such compounds [K. F. Khaled, 2003].

Material Science and Industrial Applications

In the field of material science, the synthesis and investigation of benzimidazole derivatives can lead to the development of new materials with unique properties. The work by Jakopin (2018) on ethyl 5-trichloromethyl-1,2,4-oxadiazole-3-carboxylate demonstrates how these compounds can serve as building blocks in medicinal chemistry, potentially leading to the discovery of biologically relevant molecules [Ž. Jakopin, 2018].

Mechanism of Action

The mechanism of action for these types of compounds often involves nucleophilic substitution or elimination reactions. For instance, in the Williamson Ether Synthesis, an alkoxide ion acts as a nucleophile and displaces a halide ion from an alkyl halide .

Safety and Hazards

Chloroalkyl ethers are considered hazardous. They are flammable and can cause serious eye irritation. They are also suspected of causing cancer and may cause damage to organs through prolonged or repeated exposure .

Properties

IUPAC Name

ethyl 2-(chloromethyl)-1-ethylbenzimidazole-5-carboxylate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15ClN2O2.ClH/c1-3-16-11-6-5-9(13(17)18-4-2)7-10(11)15-12(16)8-14;/h5-7H,3-4,8H2,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PAUTYTKNKJAVMP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(C=C(C=C2)C(=O)OCC)N=C1CCl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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